molecular formula C5H8N2 B088172 2-Vinyl-2-imidazoline CAS No. 10577-96-5

2-Vinyl-2-imidazoline

Cat. No. B088172
CAS RN: 10577-96-5
M. Wt: 96.13 g/mol
InChI Key: QDSPSYXUNKKWMN-UHFFFAOYSA-N
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Description

2-Imidazoline, also known as 4,5-dihydro-1H-imidazole, is one of three isomers of the nitrogen-containing heterocycle imidazoline, with the formula C3H6N2 . It is commonly used in commercial applications, as it exists in some natural products and pharmaceuticals .


Synthesis Analysis

Imidazolines can be synthesized through a variety of routes, with the most common methods involving the condensation of 1,2-diamines (e.g., ethylenediamine) with nitriles or esters . Recent advances in the synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .


Molecular Structure Analysis

The molecular structure of 2-Imidazoline consists of a five-membered ring containing three carbon atoms and two nitrogen atoms . The structure of imidazoline compounds includes a pendant group, an imidazoline head group, and a hydrocarbon tail .


Chemical Reactions Analysis

Imidazoline compounds are known to undergo a variety of chemical reactions. For instance, a reaction reported by Fang et al. involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction proceeds via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .


Physical And Chemical Properties Analysis

Imidazoline surfactants, which include 2-Imidazoline, are known for their water-soluble features . They can conduct smooth, stable, and controllable decomposition reactions and initiate polymerization efficiently at low temperatures and concentrations .

Scientific Research Applications

  • Synthesis of Imidazo[1,2-a]pyridines : A novel strategy for synthesizing imidazo[1,2-a]pyridines via catalyst/metal-free annulations of α-keto vinyl azides and 2-aminopyridines is described. This method allows the formation of three new C-N bonds through cascade reactions and rearrangements (Adiyala et al., 2015).

  • Transesterification/Acylation Reactions : Imidazol-2-ylidenes, belonging to the N-heterocyclic carbenes family, are used as efficient catalysts in transesterification between esters and alcohols. They mediate acylation of alcohols with vinyl acetate at room temperature (Grasa et al., 2002).

  • Iron-Catalyzed Synthesis of 2H-Imidazoles : This involves iron-catalyzed [3 + 2] annulation of oxime acetates with vinyl azides to synthesize 2H-imidazoles under redox-neutral conditions, showing promise in green chemistry applications (Zhu et al., 2017).

  • Thermoresponsive Copolymers : Research on poly(N-vinylimidazole-co-1-vinyl-2-(hydroxymethyl)imidazole) copolymers shows UCST-type transitions in water, indicating potential in material science applications (Meiswinkel & Ritter, 2013).

  • Vinylation of Imidazoles : The direct vinylation of 1-substituted imidazoles at the 2-position of the imidazole nucleus has been achieved using 3-phenyl-2-propynenitrile, offering a new pathway in organic synthesis (Trofimov et al., 2008).

  • Copper-Catalyzed Annulation for Polyaryl 2H-Imidazoles : This method synthesizes 2H-imidazoles via a [2+3] annulation of N-H imines with vinyl azides using a copper catalyst, highlighting advancements in catalysis (Zhu et al., 2020).

  • Catalyst for Thiol-Michael Reaction Thermosetting Resins : Imidazole derivatives are used as thermal latent catalysts for the thiol-Michael reaction of thiol and vinyl sulfone at room temperature, indicating applications in polymer chemistry (Gajeles & Lee, 2019).

  • Inhibitors of Human Rhinovirus : A series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines have been synthesized and tested as antirhinovirus agents, showing potential in medicinal chemistry (Hamdouchi et al., 1999).

Safety And Hazards

While specific safety and hazard information for 2-Vinyl-2-imidazoline is not available, it’s important to note that imidazole compounds can pose potential thermal hazards due to their high formation enthalpy and large amount of gas release .

Future Directions

Imidazole and benzimidazole rings are important nitrogen-containing heterocycles widely explored and utilized by the pharmaceutical industry for drug discovery . The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry .

properties

IUPAC Name

2-ethenyl-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c1-2-5-6-3-4-7-5/h2H,1,3-4H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSPSYXUNKKWMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30921-92-7
Record name Poly(vinylimidazoline)
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URL https://commonchemistry.cas.org/detail?cas_rn=30921-92-7
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DSSTOX Substance ID

DTXSID80909724
Record name 2-Ethenyl-4,5-dihydro-1H-imidazole
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Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4,5-Dihydro-2-vinyl-1H-imidazole

CAS RN

10577-96-5, 30921-92-7
Record name 2-Ethenyl-4,5-dihydro-1H-imidazole
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Vinyl-2-imidazoline
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Record name 1H-Imidazole, 2-ethenyl-4,5-dihydro-, homopolymer
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Record name 2-Ethenyl-4,5-dihydro-1H-imidazole
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Record name 4,5-dihydro-2-vinyl-1H-imidazole
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Record name 2-VINYL-2-IMIDAZOLINE
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Synthesis routes and methods

Procedure details

A solution of 17.0 parts 2-vinyl-2-imidazoline, 43.0 parts of styrene and 140.0 parts of toluene is prepared in a suitable polymerization vessel equipped with means for stirring and deaeration and temperature controls. After deaeration for 1 hour with a stream of nitrogen, the temperature is raised to 60° C. and polymerization is initiated by the addition of 100 ppm (based on total weight of imidazoline) of azobisisobutyronitrile as a 1.0% solution in methanol. After allowing the polymerization to proceed overnight at a temperature of 60°-70° C., the polymer is precipitated from the resulting viscous solution by pouring it into an excess of methanol with vigorous stirring. The resultant yellowish colored polymer is redissolved in toluene and then reprecipitated once more by pouring into methanol. IR and NMR analysis of dried polymer show about 75 mole percent styrene and 25 mole percent 2-vinyl-2-imidazoline incorporated into the copolymer. A sample of the polymer is an effective sizing agent for 50/50 Albacel-Astracel pulp (bleached hardwood-softwood Kraft pulp).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
NN Smirnova - Butlerov Communications, 2018 - butlerov.com
… in aqueous solutions of sulfonate-containing aromatic polyamides and a number of polyamines: polyethyleneimine, poly-N-(2-aminoethylacrylamide), poly(2-vinyl-2-imidazoline) and …
Number of citations: 3 butlerov.com
NN Smirnova, VI Volkov - Russian Journal of Applied Chemistry, 2015 - Springer
… 4'-(2,2'-disulfonato)diphenyleneisophthalamide and polymers containing weakly basic amino groups [polyethylenimine, poly-N-(2-aminoethylacrylamide), and poly(2-vinyl-2-imidazoline…
Number of citations: 13 link.springer.com
VV Lisitskii, ZA Akhmetchenko, IE Alekhina… - Russian Journal of …, 2007 - Springer
… The UV and IR spectra of aqueous solutions of poly(2-vinyl-2-imidazoline) show that this compound is completely hydrolyzed in an alkaline solution within 2 months. The apparent …
Number of citations: 9 link.springer.com
VS Soldatov - Solvent extraction and ion exchange, 2008 - Taylor & Francis
… UV and IR studies of hydrolysis of linear poly(2‐vinyl 2‐imidazoline) Citation3 have shown that during six months it completely hydrolyzes forming N‐(2‐aminoethyl) acrylamide groups: …
Number of citations: 59 www.tandfonline.com
A Mikaia - Journal of Physical and Chemical Reference Data, 2023 - aip.scitation.org
… Attention should be paid to the region between the M +· and 2-vinyl-2-imidazoline ion peaks that is populated by low-intensity [M–C n H 2n+1 ] + ion peaks. The comparative intensity of …
Number of citations: 2 aip.scitation.org
EG Kosandrovich, VS Soldatov - Ion exchange technology I: theory and …, 2012 - Springer
The chapter is a review covering the most important aspects of fibrous ion exchangers: syntheses, physical chemical properties, equilibria and kinetics of sorption processes, and …
Number of citations: 52 link.springer.com
VP Kasperchik, GI Sergeev… - DOKLADY …, 1988 - … F SCORINA PR 66, ROOM 403 …
Number of citations: 3
НН Смирнова - Бутлеровские сообщения, 2018 - elibrary.ru
… in aqueous solutions of sulfonate-containing aromatic polyamides and a number of polyamines: polyethyleneimine, poly-N-(2-aminoethylacrylamide), poly(2-vinyl-2-imidazoline) and …
Number of citations: 2 elibrary.ru
ВП Касперчик, ГИ Сергеев… - Доклады …, 1988 - Изд-во Академии наук БССР
Number of citations: 3

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